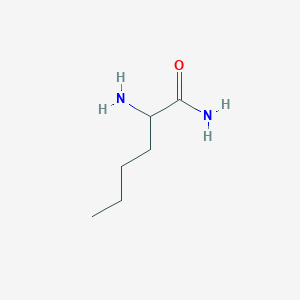
2-Aminohexanamide
Descripción general
Descripción
Synthesis Analysis
2-Aminohexanamide can be synthesized by reacting lysine with acetic anhydride, followed by hydrolysis. This reaction produces N-acetyllysine, which is then reduced to this compound using hydrogen gas and a nickel catalyst.Molecular Structure Analysis
The molecular structure of this compound is C6H14N2O . The InChI key is SPTYYKPZSWYQDT-JEDNCBNOSA-N .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is stored at room temperature in a sealed, dry environment . The molecular weight is 130.19 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Peptide Modification
2-Aminohexanamide, closely related to 6-aminohexanoic acid, is a synthetic amino acid derivative with significant roles in chemical synthesis, particularly for modifying peptides and creating biologically active structures. Its hydrophobic and flexible nature makes it an essential linker in the synthesis of modified peptides, showcasing its utility in the chemical synthesis domain. The compound's unique structural properties have led to its application in various fields, including the polyamide synthetic fibers industry, indicating its versatility beyond biological applications (Markowska et al., 2021).
Environmental and Analytical Chemistry
In the realm of environmental science, this compound derivatives, such as 2-aminoquinoxaline, have been studied for their formation and behavior upon solar light irradiation of sulfaquinoxaline in water. This research underscores the importance of understanding the environmental fate of pharmaceutical byproducts and their chemical transformations, which is crucial for water quality management and pollution studies. The identification and analysis of these compounds using advanced mass spectrometry techniques highlight the significance of this compound derivatives in environmental chemistry and analytical methodologies (Le Fur et al., 2013).
Drug Delivery and Biomedical Applications
This compound derivatives have found applications in drug delivery systems, particularly in the design of multifunctional metal-organic framework (MOF) nanoprobes for targeted cancer therapy. These derivatives act as effective linkers for the assembly of MOF structures, which can encapsulate drugs and target cancer cells precisely, showcasing their potential in the advancement of chemotherapy and photodynamic therapy. This innovative approach to cancer treatment highlights the versatility and utility of this compound derivatives in creating novel therapeutic strategies (Liu et al., 2017).
Corrosion Inhibition
In industrial applications, certain derivatives of this compound, specifically amino acid-based imidazolium zwitterions, have been explored as novel and green corrosion inhibitors for mild steel. Their excellent performance in reducing corrosion highlights the potential of this compound derivatives in material science and engineering, offering a sustainable approach to mitigating corrosion in industrial environments. This application demonstrates the compound's role in addressing practical challenges in the industry, such as extending the lifespan of metal components and structures (Srivastava et al., 2017).
Mecanismo De Acción
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, such as altering enzyme activity or affecting cell signaling pathways .
Action Environment
The action, efficacy, and stability of 2-Aminohexanamide can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of its environment, as well as the presence of other compounds or substances . .
Propiedades
IUPAC Name |
2-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHIRCOUAPRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)
![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)


![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)



![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B1637501.png)

![1-[(2,6-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637506.png)
